molecular formula C10H12F2O B2865125 (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol CAS No. 2248209-78-9

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol

Cat. No. B2865125
CAS RN: 2248209-78-9
M. Wt: 186.202
InChI Key: ODIZMBUPAQNVOB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral alcohol that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. It is also believed to interact with enzymes and other biological molecules in a stereospecific manner.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (this compound)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol. However, it has been reported to exhibit low toxicity and is considered safe for laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the advantages of ((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol is its ability to act as a chiral auxiliary in various chemical reactions. It is also considered safe for laboratory experiments. However, one of the limitations is the limited information on its biochemical and physiological effects.

Future Directions

There are several future directions for the research of ((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol. One of the directions is the development of new methods for its synthesis. Another direction is the investigation of its mechanism of action and its interaction with biological molecules. Additionally, there is a need for more research on its biochemical and physiological effects.
Conclusion:
In conclusion, (this compound)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol is a chiral alcohol that has various scientific research applications. It has been synthesized using various methods and is considered safe for laboratory experiments. However, there is limited information on its biochemical and physiological effects. Future research is needed to explore its mechanism of action and its interaction with biological molecules.

Synthesis Methods

Several methods have been developed to synthesize ((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol. One of the common methods is the asymmetric reduction of 3,3-difluoro-2-methyl-1-phenylpropan-1-one using biocatalysts such as baker's yeast or Candida utilis. Another method is the reduction of 3,3-difluoro-2-methyl-1-phenylpropan-1-one using sodium borohydride and chiral ligands.

Scientific Research Applications

((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol has various scientific research applications. It has been used as a chiral auxiliary in the synthesis of various chiral compounds. It has also been used as a reagent in the synthesis of chiral phosphines and chiral amines. Additionally, (this compound)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol has been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

IUPAC Name

(2S)-3,3-difluoro-2-methyl-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-8(7-13)10(11,12)9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIZMBUPAQNVOB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.